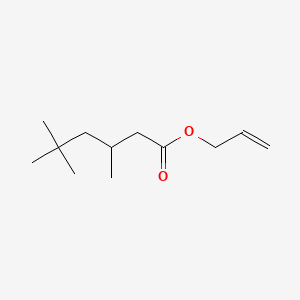

Allyl 3,5,5-trimethylhexanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

71500-21-5 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.3 g/mol |

IUPAC Name |

prop-2-enyl 3,5,5-trimethylhexanoate |

InChI |

InChI=1S/C12H22O2/c1-6-7-14-11(13)8-10(2)9-12(3,4)5/h6,10H,1,7-9H2,2-5H3 |

InChI Key |

NSXNWIWVNIJLHK-UHFFFAOYSA-N |

SMILES |

CC(CC(=O)OCC=C)CC(C)(C)C |

Canonical SMILES |

CC(CC(=O)OCC=C)CC(C)(C)C |

Other CAS No. |

71500-37-3 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Analysis for Allyl 3,5,5 Trimethylhexanoate

Direct Esterification Routes

Direct esterification stands as the most common and direct method for producing Allyl 3,5,5-trimethylhexanoate. This approach involves the reaction of 3,5,5-trimethylhexanoic acid with allyl alcohol. The efficiency and yield of this reaction are heavily influenced by the choice of catalyst and the optimization of reaction parameters.

Acid-Catalyzed Esterification of 3,5,5-trimethylhexanoic Acid with Allyl Alcohol

The choice of acid catalyst plays a pivotal role in the rate and efficiency of the esterification process. Commonly used homogeneous acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). masterorganicchemistry.com Sulfuric acid is a particularly effective catalyst for this type of reaction due to its high acidity and dehydrating properties, which help to shift the reaction equilibrium towards the formation of the ester by removing the water produced during the reaction. masterorganicchemistry.com Other strong acids such as p-toluenesulfonic acid (p-TsOH) can also be employed. operachem.com The catalytic activity is dependent on the concentration of the acid; however, using high concentrations can lead to undesirable side reactions and corrosion issues. Therefore, optimizing the catalyst loading is a key parameter in the process development.

Heterogeneous acid catalysts have also been investigated for esterification reactions, offering advantages in terms of catalyst separation and reusability. researchgate.net While specific studies on the use of heterogeneous catalysts for this compound synthesis are not widely available, research on similar esterifications suggests that solid acid catalysts like supported metal oxides could be a viable alternative.

| Catalyst | Type | Key Considerations |

| Sulfuric Acid (H₂SO₄) | Homogeneous | High catalytic activity, acts as a dehydrating agent. Can cause side reactions and corrosion. |

| Hydrochloric Acid (HCl) | Homogeneous | Effective catalyst, but its volatility can be a concern in industrial processes. |

| p-Toluenesulfonic Acid | Homogeneous | Solid, less corrosive alternative to sulfuric acid, effective catalyst. |

| Solid Acid Catalysts | Heterogeneous | Easy to separate from the reaction mixture, potential for reuse, environmentally friendly. |

To maximize the yield of this compound, several reaction parameters must be carefully optimized.

Temperature: The reaction is typically carried out at elevated temperatures to increase the reaction rate. The optimal temperature is a balance between achieving a reasonable reaction rate and preventing side reactions or degradation of the reactants and products.

Reaction Time: The time required to reach equilibrium or achieve a desired conversion depends on the temperature, catalyst concentration, and molar ratio of reactants. Monitoring the reaction progress over time is essential to determine the optimal reaction duration.

Molar Ratios: According to Le Chatelier's principle, using an excess of one of the reactants, typically the less expensive one (in this case, often allyl alcohol), can shift the equilibrium towards the formation of the ester. google.com This is a common strategy to enhance the yield of the desired product. The removal of water, a byproduct of the reaction, is another critical factor in driving the equilibrium forward. google.com This can be achieved through techniques such as azeotropic distillation.

| Parameter | Effect on Reaction | General Optimization Strategy |

| Temperature | Increases reaction rate. | Balance between rate and prevention of side reactions. |

| Reaction Time | Determines the extent of conversion. | Monitor reaction progress to find the optimal duration. |

| Molar Ratio | Excess of one reactant shifts equilibrium. | Use an excess of the less expensive reactant (e.g., allyl alcohol). |

| Water Removal | Shifts equilibrium towards product formation. | Employ techniques like azeotropic distillation. |

Solvent-Free and Catalyst-Free Esterification Strategies

In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods. Solvent-free and catalyst-free esterification strategies align with the principles of green chemistry by reducing waste and avoiding the use of hazardous materials.

While specific research on solvent-free and catalyst-free synthesis of this compound is limited, general approaches in esterification can be considered. Solvent-free reactions, often conducted at elevated temperatures, can lead to higher reaction rates and easier product purification. google.com In some cases, the reactants themselves can act as the solvent. Catalyst-free esterification is more challenging as the reaction is inherently slow. However, under high-temperature and high-pressure conditions, the direct reaction between a carboxylic acid and an alcohol can proceed without a catalyst, although this may require specialized equipment. Research in this area is ongoing, with a focus on developing novel technologies that can promote esterification without the need for traditional catalysts.

Multi-Step Synthetic Sequences from Precursors

An alternative to the direct esterification of 3,5,5-trimethylhexanoic acid is to synthesize the target molecule from more fundamental precursors through a multi-step sequence. A plausible route could start from diisobutylene.

Hydroformylation of Diisobutylene: Diisobutylene is reacted with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a suitable catalyst to form 3,5,5-trimethylhexanal (B1630633).

Oxidation of 3,5,5-trimethylhexanal: The resulting aldehyde is then oxidized to 3,5,5-trimethylhexanoic acid.

Esterification: Finally, the 3,5,5-trimethylhexanoic acid is esterified with allyl alcohol to yield this compound.

Aldehyde-Based Synthesis: Oxidation of 3,5,5-trimethylhexanal Followed by Esterification

The synthesis of the target ester, this compound, is achieved through an aldehyde-based pathway. This process begins with the oxidation of 3,5,5-trimethylhexanal to its corresponding carboxylic acid, 3,5,5-trimethylhexanoic acid. This transformation is a critical step that prepares the molecule for the final esterification.

Precursor Chemistry: Hydroformylation in 3,5,5-trimethylhexanal Synthesis

The essential precursor, 3,5,5-trimethylhexanal, is industrially synthesized through the hydroformylation of diisobutylene, also known as the oxo process. google.comgoogle.com This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the carbon-carbon double bond of the alkene. wikipedia.org The process is carried out at elevated temperatures, typically between 60°C and 150°C, and high pressures of synthesis gas (a mixture of carbon monoxide and hydrogen). google.com

Transition metal complexes, invariably rhodium-based, serve as homogeneous catalysts for this transformation. google.commt.com The reaction's efficiency and selectivity are highly dependent on the catalyst system employed. For instance, the use of a rhodium catalyst in conjunction with specific phosphine (B1218219) ligands can significantly improve the reaction rate and the yield of the desired aldehyde. google.com

Advanced Synthetic Techniques and Yield Optimization

Optimizing the yield and purity of this compound requires a focus on advanced synthetic techniques, including catalyst efficiency studies, real-time reaction monitoring, and the mitigation of side reactions.

Addressing Yield Discrepancies through Catalyst Efficiency Studies

The yield of 3,5,5-trimethylhexanal, and consequently the final ester, is directly impacted by the efficiency of the hydroformylation catalyst. Research has shown that introducing other organic phosphine compounds into a metal catalyst/triphenylphosphine (B44618) oxide system can greatly improve the reaction activity. google.com This allows the synthesis to proceed under milder conditions while achieving high substrate conversion and yield. google.com For example, different rhodium-based catalysts have been studied, demonstrating varying levels of diisobutylene conversion and 3,5,5-trimethylhexanal yield. google.com

| Catalyst System | Diisobutylene Conversion (%) | 3,5,5-trimethylhexanal Yield (%) | Reference |

|---|---|---|---|

| Hydrogenated carbonyltris(triphenylphosphine) rhodium | 94.5 | 90.2 | google.com |

| Tris(triphenylphosphine) rhodium chloride | 97 | 92 | google.com |

| Rhodium/multidentate phosphite (B83602) ligand | 93.6 | Not specified | google.com |

| Metal catalyst with tris(2,4-di-t-butylphenyl) phosphine oxide | 94 | 89 | google.com |

In the subsequent esterification step, the choice of catalyst is also critical. While strong mineral acids are common, alternative catalysts can be employed to enhance yield and selectivity, particularly in complex syntheses. masterorganicchemistry.comunb.ca

Role of in-situ Reaction Monitoring in Optimizing Reaction Termination

To maximize yield and minimize impurity formation, precise determination of the reaction endpoint is crucial. In-situ reaction monitoring using spectroscopic techniques provides real-time data on the concentrations of reactants, intermediates, and products. spectroscopyonline.commt.com This allows for the optimization of reaction termination, preventing the formation of byproducts from over- or under-reacting.

Techniques such as mid-infrared (MIR) and near-infrared (NIR) spectroscopy are particularly effective for monitoring esterification reactions. nih.govresearchgate.net An immersion probe connected to a spectrometer can be placed directly into the reaction vessel, providing continuous data without the need for sampling, which can disturb the reaction equilibrium. spectroscopyonline.comnih.gov

| Technique | Principle | Advantages for Esterification Monitoring | Reference |

|---|---|---|---|

| Mid-Infrared (MIR) Spectroscopy (e.g., ReactIR) | Measures the absorption of mid-infrared light by molecular vibrations. | Highly specific for functional groups, allowing for accurate tracking of reactant consumption and product formation. Can detect transient intermediates. | mt.comnih.gov |

| Near-Infrared (NIR) Spectroscopy | Measures overtones and combination bands of molecular vibrations. | Effective for quantitative analysis of bulk components. Can be used for on-line process control. | researchgate.net |

Mitigation of Undesired Side Reactions during Esterification

Several side reactions can occur during the esterification of 3,5,5-trimethylhexanoic acid with allyl alcohol, potentially reducing the yield and purity of the final product. The primary competing reaction is the hydrolysis of the ester, which is the reverse of the Fischer esterification. masterorganicchemistry.comnumberanalytics.com This can be mitigated by using a large excess of allyl alcohol or by removing the water as it is formed, for example, through azeotropic distillation. masterorganicchemistry.com

In the context of allylic esters, other side reactions can include isomerization or rearrangement of the allyl group, especially under harsh acidic conditions or with certain catalysts. nih.govyoutube.com The choice of a mild and selective catalyst, along with carefully controlled reaction temperatures, is essential to minimize these undesired pathways. nih.gov For instance, in palladium-catalyzed allylic esterifications, the choice of a palladium source without acetate (B1210297) counterions can prevent the formation of acetate byproducts. nih.gov

Exploration of Related Esterification Reactions

While Fischer esterification is a common method for producing this compound, other esterification techniques exist and are widely used in the synthesis of various esters, including those for fragrances. numberanalytics.comtwig-world.com These methods can offer advantages in terms of reaction conditions, substrate scope, and yield.

Related esterification reactions include:

Transesterification: The reaction of an ester with an alcohol to form a new ester. This is an equilibrium-driven process often catalyzed by an acid or a base. numberanalytics.com

Mitsunobu Reaction: A versatile method for forming esters from a carboxylic acid and an alcohol using a combination of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD). numberanalytics.com

Steglich Esterification: A modification of the Fischer esterification that uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly useful for sterically hindered substrates and is performed under milder conditions. numberanalytics.com

These alternative methods highlight the diverse synthetic strategies available for the formation of ester linkages, each with its own specific applications and advantages. numberanalytics.com The choice of method often depends on the specific properties of the carboxylic acid and alcohol, as well as the desired purity and yield of the final ester product.

Synthesis via 3,5,5-Trimethylhexanoyl Chloride

The synthesis of this compound can be effectively achieved through the esterification of allyl alcohol with 3,5,5-trimethylhexanoyl chloride. This reaction follows a nucleophilic acyl substitution mechanism, a fundamental transformation in organic chemistry for the formation of esters from acyl chlorides and alcohols.

CH₂(CH₃)₃CCH₂CH(CH₃)CH₂COCl + CH₂=CHCH₂OH → CH₂(CH₃)₃CCH₂CH(CH₃)CH₂COOCH₂CH=CH₂ + HCl

Reaction Pathway Analysis:

The synthesis commences with the nucleophilic attack of the oxygen atom from the hydroxyl group of allyl alcohol on the electrophilic carbonyl carbon of 3,5,5-trimethylhexanoyl chloride. This initial step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the reformation of the carbonyl double bond and the expulsion of a chloride ion as a leaving group. The final step involves the deprotonation of the oxonium ion by a weak base, typically a tertiary amine like pyridine (B92270) or triethylamine, which also serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. The neutralization of HCl is crucial as it drives the equilibrium towards the formation of the ester product.

While specific, detailed research findings for the synthesis of this compound are not extensively available in public literature, the general procedure for the synthesis of esters from acyl chlorides provides a reliable framework. The reaction is typically carried out in an inert solvent, such as diethyl ether or dichloromethane, at room temperature or with gentle heating to control the exothermic nature of the reaction.

Reactant and Product Properties:

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |

| 3,5,5-Trimethylhexanoyl chloride | C₉H₁₇ClO | 176.68 | A reactive acyl chloride, often synthesized from 3,5,5-trimethylhexanoic acid and a chlorinating agent like thionyl chloride. chemicalbook.comsigmaaldrich.com |

| Allyl alcohol | C₃H₆O | 58.08 | A primary alcohol containing a double bond, which remains intact during the esterification process. |

| This compound | C₁₂H₂₂O₂ | 198.30 | An ester with a characteristic pineapple aroma, used in fragrances. nih.gov |

Predicted Spectroscopic Data for this compound:

Although experimental spectra are not readily published, predicted data can provide insight into the structural confirmation of the product.

| Spectroscopic Data Type | Predicted Values |

| Mass Spectrometry (m/z) | [M+H]⁺: 199.16927, [M+Na]⁺: 221.15121. uni.lu |

The synthesis of 3,5,5-trimethylhexanoyl chloride itself is typically achieved through the reaction of 3,5,5-trimethylhexanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com This precursor is a key intermediate in the production of various organic compounds.

The resulting this compound is then purified, commonly through distillation, to remove any unreacted starting materials, the neutralizing base, and its hydrochloride salt. The purity of the final product is crucial for its application in the flavor and fragrance industry, where even minor impurities can significantly alter the scent profile. Regulations often specify a very low permissible level of free allyl alcohol in the final ester product. europa.eulegislation.gov.ukgazette.govt.nzinmetro.gov.br

Chemical Reactivity and Mechanistic Investigations of Allyl 3,5,5 Trimethylhexanoate and Its Allylic Moiety

Reactivity Governed by the Allyl Functional Group

The allyl group is the key to the participation of Allyl 3,5,5-trimethylhexanoate in polymerization reactions. Unlike vinyl monomers such as styrenes or acrylates, the reactivity of allyl compounds in radical polymerization is unique due to the presence of allylic hydrogens. These hydrogens are susceptible to abstraction, which can lead to chain transfer reactions that significantly impact the polymerization process and the final polymer structure.

This compound can undergo radical polymerization, a process that is useful in the synthesis of polymers for applications such as coatings and adhesives. The initiation of this process typically involves the use of a free-radical initiator that, upon decomposition, generates radicals that can add across the double bond of the allyl group.

The radical polymerization of allyl esters, including this compound, follows the classical three stages of initiation, propagation, and termination.

Initiation: The process begins with the decomposition of an initiator (e.g., a peroxide or an azo compound) to produce free radicals. These radicals then add to the double bond of the this compound monomer, forming a new, larger radical.

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain.

Termination: The growth of the polymer chain is halted through various termination mechanisms. In radical polymerization, this can occur through the combination of two growing polymer chains or by disproportionation. However, a dominant and characteristic feature of allyl monomer polymerization is degradative chain transfer, which also leads to the termination of the kinetic chain.

A significant challenge in the radical polymerization of allyl monomers is their tendency to yield polymers with low molecular weights. This is primarily due to the high propensity for chain transfer reactions.

The general mechanism for degradative chain transfer in allyl esters can be depicted as follows:

A growing polymer radical (P•) abstracts a hydrogen atom from the allylic position of an this compound monomer (M).

This terminates the growth of the polymer chain (P-H) and generates a resonance-stabilized allylic radical from the monomer (M•).

This resonance-stabilized allylic radical is less reactive and less likely to initiate a new polymer chain compared to the initial propagating radical. Chain transfer can also occur to the solvent, if the solvent has easily abstractable hydrogens, which would also contribute to the limitation of the polymer chain length.

Beta-scission is a fragmentation reaction that can occur in radical polymerization. In this process, a radical breaks a bond at the beta position relative to the radical center, leading to the formation of a double bond and a new, smaller radical. While beta-scission is a fundamental reaction in radical chemistry, its specific occurrence and significance in the polymerization of this compound are not well-documented in the literature. However, it is a potential side reaction that could influence the final polymer structure, potentially leading to chain cleavage and the formation of smaller molecules.

The general mechanism of beta-scission involves the cleavage of a C-C bond two atoms away from the radical center. For a polymer radical, this would result in the fragmentation of the polymer backbone.

To overcome the challenges of homopolymerizing allyl monomers, copolymerization with more reactive monomers is often employed. This compound can be copolymerized with a variety of other monomers, such as vinyl ethers and dialkyl fumarates, to tailor the properties of the resulting polymer.

Copolymerization of allyl esters with vinyl esters has been explored to create new biomaterials. In such systems, the consumption of the double bonds of both the allyl ester and the vinyl ester can lead to the formation of alternating copolymers. The reactivity ratios of the monomers in these systems are crucial for determining the final copolymer composition and structure.

Similarly, the photo-initiated copolymerization of allyl ethers with dialkyl fumarates has been investigated. These studies provide mechanistic insights that can be extended to the copolymerization of allyl esters like this compound. The introduction of a comonomer can help to mitigate the effects of degradative chain transfer and lead to the formation of higher molecular weight copolymers with desirable properties.

| Monomer 1 | Monomer 2 | Copolymerization Characteristics |

| Allyl Ester | Vinyl Ether | Can lead to alternating copolymer structures. |

| Allyl Ester | Dialkyl Fumarate | Can improve incorporation of the allyl monomer into the polymer chain. |

The allyl functionality of this compound provides a site for post-polymerization modification, including crosslinking. If the allyl groups are incorporated into a polymer backbone as pendant groups, they can be subsequently reacted to form crosslinks between polymer chains. This is a valuable technique for creating thermosetting materials with enhanced mechanical strength, thermal stability, and chemical resistance.

Crosslinking can be initiated through various methods, including thermal treatment with radical initiators or exposure to UV radiation in the presence of a photoinitiator. The formation of a crosslinked network transforms a thermoplastic material into a thermoset, which does not melt or flow upon heating. This property is highly desirable in applications requiring durable and stable materials, such as in coatings, adhesives, and composites. Copolymers containing allyl ester units can be crosslinked through their pendant allyl groups to create robust polymer networks.

Participation in Radical Polymerization Processes

General Organic Transformations

The reactivity of this compound can be categorized into several fundamental organic transformations, including oxidation, reduction, and substitution reactions. These processes target either the allylic system or the ester functional group, leading to a diverse array of chemical products.

The allylic C-H bonds and the double bond in this compound are susceptible to oxidation under various conditions, yielding several potential products. The specific outcome is highly dependent on the reagents employed.

Allylic Oxidation: Reagents such as selenium dioxide (SeO₂) can achieve oxidation at the allylic position. This reaction proceeds via an ene reaction followed by a nih.govorganic-chemistry.org-sigmatropic rearrangement to form an allylic selenite (B80905) ester, which upon hydrolysis yields the corresponding allylic alcohol. wikipedia.org For this compound, this would result in the formation of 3-(3,5,5-trimethylhexanoyloxy)prop-2-en-1-ol.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction would yield (oxiran-2-yl)methyl 3,5,5-trimethylhexanoate.

Oxidative Cleavage: Stronger oxidizing agents, such as ozone (O₃) followed by a reductive or oxidative workup, can cleave the double bond entirely. This would break down the allyl group, leading to the formation of 3,5,5-trimethylhexanoic acid and formaldehyde (B43269) or formic acid, depending on the workup conditions.

Deprotective Oxidation: Under specific conditions, such as those using molecular iodine in the presence of water, allylic esters can undergo an oxidative process to yield α,β-unsaturated aldehydes or ketones. rsc.org

Table 1: Potential Oxidation Reactions of this compound

| Reaction Type | Reagent(s) | Major Product |

|---|---|---|

| Allylic Oxidation | Selenium Dioxide (SeO₂) | 3-(3,5,5-trimethylhexanoyloxy)prop-2-en-1-ol |

| Epoxidation | m-CPBA | (oxiran-2-yl)methyl 3,5,5-trimethylhexanoate |

| Oxidative Cleavage | 1. O₃ 2. DMS (reductive workup) | 3,5,5-trimethylhexanoic acid and formaldehyde |

| Deprotective Oxidation | Iodine/Water | Acrolein and 3,5,5-trimethylhexanoic acid |

The ester functional group of this compound is the primary target for reduction. Strong hydride-donating reagents are required for this transformation, as esters are less reactive than ketones or aldehydes.

Ester Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester to two separate alcohol molecules. commonorganicchemistry.comlibretexts.org The reaction proceeds through a nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, leading to the displacement of the allyloxy group as a leaving group. The resulting aldehyde intermediate is then immediately reduced by a second equivalent of the hydride agent to the primary alcohol. libretexts.org

Product Characterization: The reduction of this compound with LiAlH₄ yields 3,5,5-trimethylhexan-1-ol (B147576) and propan-1-ol. The allyl double bond is typically also reduced to a saturated single bond under these potent conditions. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters.

Table 2: Reduction of this compound

| Reagent | Reaction Conditions | Products |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF 2. H₃O⁺ workup | 3,5,5-trimethylhexan-1-ol and Propan-1-ol |

The allyl group is an excellent electrophile in substitution reactions, particularly when activated by a catalyst. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the allylic position. In these reactions, the 3,5,5-trimethylhexanoate portion of the molecule functions as a leaving group. wikipedia.org Such transformations are known as allylic substitutions and can proceed through mechanisms like the Sₙ2' reaction, which involves an "allylic shift" where the position of the double bond migrates. wikipedia.org However, the most significant and widely utilized substitution reactions involving allylic esters are those catalyzed by transition metals, most notably palladium. organic-chemistry.orgwikipedia.org

Advanced Mechanistic Frameworks Relevant to Allyl Systems

The study of allylic systems has led to the development of sophisticated mechanistic models, particularly in the context of transition metal catalysis, which provides high levels of control over reactivity and selectivity.

The palladium-catalyzed allylic substitution, often referred to as the Tsuji-Trost reaction, is a powerful method for forming new bonds at the allylic position. organic-chemistry.orgwikipedia.org In this reaction, a Pd(0) catalyst reacts with the allyl moiety of a substrate like this compound.

The catalytic cycle begins with the coordination of the Pd(0) complex to the double bond of the allyl group. This is followed by an oxidative addition step, where the palladium atom inserts into the carbon-oxygen bond, displacing the 3,5,5-trimethylhexanoate leaving group and forming a cationic η³-allyl palladium(II) complex. wikipedia.orgyoutube.com This π-allyl complex is the key intermediate, which is then susceptible to attack by a wide range of nucleophiles. The final step involves the nucleophilic attack on one of the terminal carbons of the allyl ligand, which regenerates the Pd(0) catalyst and yields the substituted product. wikipedia.org

The nucleophilic attack on the η³-allyl palladium(II) intermediate can proceed through two distinct mechanistic pathways: an inner-sphere or an outer-sphere mechanism. The operative pathway is largely determined by the nature of the nucleophile, often categorized as "soft" or "hard". organic-chemistry.orgnih.gov

Outer-Sphere Mechanism: This pathway is favored by "soft" nucleophiles, which are generally derived from pronucleophiles with a pKa less than 25 (e.g., malonates, enolates of β-dicarbonyl compounds). organic-chemistry.orgnih.gov In this mechanism, the nucleophile attacks a terminal carbon of the π-allyl ligand directly, from the face opposite to the palladium metal. orgsyn.org This is an external attack and does not involve prior coordination of the nucleophile to the metal center. Stereochemically, the oxidative addition step occurs with inversion of configuration, and the subsequent outer-sphere nucleophilic attack also proceeds with inversion. The net result is a retention of the original stereochemistry.

Inner-Sphere Mechanism: This pathway is more common for "hard" nucleophiles, which are less stabilized (pKa > 25), such as organometallic reagents (e.g., organozinc compounds) or simple enolates. organic-chemistry.orgnih.gov In the inner-sphere mechanism, the nucleophile first coordinates directly to the palladium center. This is followed by a reductive elimination step where the nucleophile and the allyl group are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. This pathway results in a net inversion of stereochemistry relative to the starting material because the initial oxidative addition causes an inversion, and the subsequent reductive elimination proceeds with retention of configuration.

Table 3: Comparison of Inner-Sphere and Outer-Sphere Mechanisms

| Feature | Inner-Sphere Mechanism | Outer-Sphere Mechanism |

|---|---|---|

| Nucleophile Type | "Hard" (e.g., organozinc reagents, simple enolates) | "Soft" (e.g., malonates, stabilized enolates) |

| Site of Initial Attack | Palladium metal center | Face of the π-allyl ligand |

| Key Step | Reductive Elimination | Direct Nucleophilic Attack |

| Overall Stereochemistry | Net Inversion | Net Retention |

Palladium-Catalyzed Allylic Substitution Reactions

Influence of Ligand Systems (e.g., N-Heterocyclic Carbenes) on Regio- and Diastereoselectivity

The reactivity of the allylic moiety within a molecule like this compound is profoundly influenced by the catalytic system employed, particularly the choice of ligands. N-Heterocyclic Carbenes (NHCs) have emerged as a versatile class of ligands in transition-metal catalysis due to their strong σ-donating properties and the ease with which their steric and electronic characteristics can be modified. nih.govscripps.edu These features allow for precise control over the regio- and diastereoselectivity of reactions involving the allyl group.

In transition-metal-catalyzed reactions, such as allylic substitutions or additions, the metal center coordinates to the double bond of the allyl group. The NHC ligand, bound to the metal, can then direct the outcome of the reaction. The steric bulk of the NHC ligand, often adjusted by modifying the N-wingtip substituents, plays a crucial role in determining which carbon of the allyl moiety is more accessible for a nucleophilic attack or insertion, thereby controlling regioselectivity. nih.govnih.gov For instance, in the palladium-catalyzed hydrosilylation of allenes, the use of larger NHC ligands with a nickel catalyst favors the formation of alkenylsilanes, whereas smaller NHC ligands with a palladium catalyst lead to the production of allylsilanes, demonstrating exceptional regiocontrol. organic-chemistry.org

The electronic properties of the NHC ligand also contribute significantly. The strong σ-donation from the NHC to the metal center can stabilize electron-rich metal species, influencing the catalytic cycle and the selectivity of the reaction. nih.govnih.gov By altering the substituents on the imidazole, benzimidazole, or triazole backbone of the NHC, its electron-donating ability can be fine-tuned, which in turn affects the reactivity and selectivity of the metal catalyst. scripps.edu This tunability has been successfully applied in various catalytic processes, including asymmetric nickel-catalyzed reductive couplings of aldehydes and alkynes, where chiral NHC ligands were developed to achieve high enantioselectivity. nih.gov

The table below summarizes findings from studies on related allylic systems, illustrating the influence of different NHC ligand structures on reaction outcomes.

Table 1: Influence of N-Heterocyclic Carbene (NHC) Ligands on Selectivity in Allylic Reactions

| Catalyst System | Substrate Type | NHC Ligand Characteristics | Observed Selectivity Outcome | Reference |

|---|---|---|---|---|

| Nickel-NHC | Allene | Larger, sterically demanding NHCs | Favors formation of alkenylsilanes (>98:2 regioselectivity) | organic-chemistry.org |

| Palladium-NHC | Allene | Smaller, less bulky NHCs | Favors formation of allylsilanes (>98:2 regioselectivity) | organic-chemistry.org |

| Palladium(0)-dba₃ / Imidazolium salt | Allylic Acetate (B1210297) | Bulky aromatic rings on imidazol-2-ylidene | High efficiency in Tsuji-Trost allylic substitution | researchgate.net |

Hydrosilylation of Allylic Halides (Contextual to Allyl Reactivity)

Hydrosilylation, the addition of a silicon-hydride bond across a double bond, is a fundamental reaction in organosilicon chemistry. wikipedia.org When applied to substrates containing an allyl group, such as allylic halides, the reaction provides a valuable context for understanding the reactivity of the allylic moiety present in this compound. The hydrosilylation of allylic halides is industrially significant but can be challenging due to competing side reactions. nih.govresearchgate.net

The reaction is typically catalyzed by transition metals, most commonly platinum-based systems like Karstedt's catalyst. wikipedia.orgresearchgate.net The generally accepted Chalk-Harrod mechanism involves the oxidative addition of the hydrosilane to the metal center, followed by the insertion of the alkene (the allyl group) into the metal-hydride or metal-silyl bond, and finally reductive elimination to yield the alkylsilane product. nih.govwikipedia.org

However, with allylic halides like allyl chloride, the reaction is often unselective. nih.gov The high propensity of the substrate to undergo oxidative addition can lead to the formation of by-products. nih.gov A major side product, trichloropropylsilane, can be formed through a series of reactions involving the catalyst, allyl chloride, and the hydrosilane, which generates propene in situ that subsequently undergoes hydrosilylation. nih.gov

Recent research has focused on developing more selective catalysts. For example, rhodium(I) catalysts bearing specific bidentate-phosphine ligands, such as 1,2-bis(diphenylphosphino)-3,4,5,6-tetrafluorobenzene (dppbzF), have shown drastically improved efficiency and selectivity for the hydrosilylation of allyl chloride with trichlorosilane. nih.govresearchgate.net Mechanistic studies suggest that the electron-withdrawing nature of the dppbzF ligand stabilizes the Rh(I) center, which facilitates the desired reductive elimination pathway and suppresses the formation of by-products. nih.gov This demonstrates how the electronic environment of the catalyst, controlled by the ligand system, is critical in directing the reactivity of the allyl group.

The following table presents data on the catalytic hydrosilylation of allyl chloride, highlighting the impact of different catalysts on product selectivity.

Table 2: Catalyst Performance in the Hydrosilylation of Allyl Chloride with Trichlorosilane

| Catalyst | Ligand | Yield of desired product (trichloro(3-chloropropyl)silane) | Selectivity | Reference |

|---|---|---|---|---|

| Karstedt's catalyst (Platinum) | None | 20% | Low (significant by-product formation) | researchgate.net |

| Speier's catalyst (H₂PtCl₆) | None | 15% | Low (significant by-product formation) | researchgate.net |

| [RhCl(dppbzF)]₂ | dppbzF | >95% | >99% | nih.govresearchgate.net |

Advanced Spectroscopic and Chromatographic Characterization of Allyl 3,5,5 Trimethylhexanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the unambiguous determination of the chemical structure of Allyl 3,5,5-trimethylhexanoate, offering precise information about the hydrogen and carbon environments within the molecule. caltech.edu

¹H NMR spectroscopy identifies the distinct types of protons and their neighboring environments in this compound. The spectrum is characterized by signals corresponding to the allyl group and the branched 3,5,5-trimethylhexanoate moiety. The allyl group protons typically appear in the downfield region due to the influence of the double bond and the ester oxygen. Specifically, the internal methine proton (-CH=) is expected between 5.8 and 6.0 ppm, while the terminal vinyl protons (=CH₂) resonate between 5.1 and 5.4 ppm. mdpi.com The methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂-) are anticipated around 4.5-4.6 ppm. Protons on the trimethylhexanoate backbone resonate in the upfield region, consistent with a saturated aliphatic chain.

Table 1: Predicted ¹H NMR Data for this compound

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -C(CH ₃)₃ | ~0.90 | Singlet (s) |

| -CH(CH ₃)- | ~0.95 | Doublet (d) |

| -CH₂-C(CH₃)₃ | ~1.20 | Doublet (d) |

| -CH(CH₃)-CH ₂- | ~1.80-2.00 | Multiplet (m) |

| -O-CO-CH ₂- | ~2.20 | Doublet (d) |

| -O-CH ₂-CH=CH₂ | ~4.57 | Doublet (d) |

| -CH=CH ₂ | ~5.20-5.35 | Multiplet (m) |

| -CH =CH₂ | ~5.90 | Multiplet (m) |

¹³C NMR spectroscopy complements the proton data by mapping the carbon framework of the molecule. The spectrum confirms the presence of twelve distinct carbon atoms. The carbonyl carbon (C=O) of the ester group is readily identified by its characteristic downfield shift, typically appearing around 172-174 ppm. chemicalbook.com The carbons of the allyl group's double bond (-CH=CH₂) are found between approximately 118 ppm and 132 ppm, while the methylene carbon attached to the ester oxygen (-O-CH₂) resonates around 65 ppm. mdpi.comchemicalbook.com The aliphatic carbons of the 3,5,5-trimethylhexanoate chain, including the three methyl groups, the methylene groups, the methine, and the quaternary carbon, appear in the upfield region from approximately 22 to 50 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH(C H₃)- | ~22.5 |

| -C(C H₃)₃ | ~29.8 |

| C (CH₃)₃ | ~31.2 |

| -C H(CH₃)- | ~33.5 |

| -O-CO-C H₂- | ~43.8 |

| -C H₂-C(CH₃)₃ | ~50.1 |

| -O-C H₂-CH=CH₂ | ~65.1 |

| -CH=C H₂ | ~118.2 |

| -C H=CH₂ | ~132.5 |

| -C =O | ~173.0 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy is utilized to identify the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

For this compound, the most prominent and diagnostic feature in its IR spectrum is the strong absorption band resulting from the stretching vibration of the ester carbonyl (C=O) group. spectroscopyonline.com This peak is expected to appear in a relatively narrow and predictable region of the spectrum. For saturated aliphatic esters, this absorption typically occurs between 1735 and 1750 cm⁻¹. libretexts.org The high intensity of this peak is due to the large change in dipole moment associated with the C=O bond stretching. spectroscopyonline.com Its presence provides definitive evidence for the ester functionality in the molecule.

Table 3: Characteristic IR Absorption for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Ester (C=O) | Stretch | ~1740 | Strong |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of molecular structure through fragmentation patterns.

While specific studies on the polymerization of this compound using ESI-MS are not detailed in the provided context, the technique offers powerful capabilities for such investigations. ESI-MS is a soft ionization method ideal for analyzing synthetic polymers and monitoring polymerization reactions in-situ. d-nb.inforesearchgate.net

In a hypothetical study of the polymerization of this compound, ESI-MS could be employed to gain detailed mechanistic insights. By periodically sampling the reaction mixture, the technique can detect and identify the growing polymer chains (oligomers) as they form. d-nb.info The resulting mass spectrum would show a distribution of peaks, with each major peak corresponding to a polymer chain of a different length. The mass difference between adjacent peaks in a series would correspond to the mass of the monomer unit, this compound (198.30 g/mol ). nih.gov This allows for the direct observation of polymer growth over time. d-nb.info Furthermore, ESI-MS can help characterize the end-groups of the polymer chains and identify charged intermediates or active catalytic species, which is crucial for elucidating the polymerization mechanism. d-nb.inforesearchgate.net

General Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a pivotal analytical technique for elucidating the structure of this compound by providing precise information on its molecular weight and characteristic fragmentation patterns. The molecular formula of this compound is C₁₂H₂₂O₂. nih.gov This composition gives it a molecular weight of approximately 198.30 g/mol and a monoisotopic mass of 198.161979940 Da. nih.gov

In mass spectrometry using electron impact (EI) ionization, the molecule undergoes ionization to form a molecular ion (M⁺), which can then break apart into smaller, charged fragments. The molecular ion peak for esters may be weak or even absent in some cases. whitman.educhemistrynotmystery.com The fragmentation of esters like this compound is typically characterized by specific cleavage patterns. libretexts.org

Key fragmentation pathways for esters include:

Alpha-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group (C=O). whitman.edu This can result in the loss of the alkoxy group (-OR), which for this compound would be the allyloxy group (-OCH₂CH=CH₂), or the alkyl chain. The formation of a resonance-stabilized acylium ion is a common outcome of this cleavage and provides a discernible peak for most esters. whitman.edu

McLafferty Rearrangement: This is a highly characteristic rearrangement for esters that contain a γ-hydrogen on the acid portion of the molecule. whitman.edu It involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene molecule. The resulting fragment is often the base peak in the spectrum. whitman.edu

For this compound, the fragmentation would yield a complex pattern of ions. Predicted mass-to-charge ratios (m/z) for various adducts under different ionization conditions have been calculated, providing further means for its identification. uni.lu

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₂₂O₂ | nih.gov |

| Molecular Weight | 198.30 g/mol | nih.gov |

| Monoisotopic Mass | 198.161979940 Da | nih.gov |

| Predicted [M+H]⁺ m/z | 199.16927 | uni.lu |

| Predicted [M+Na]⁺ m/z | 221.15121 | uni.lu |

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity. Among these, gas chromatography is particularly well-suited for volatile compounds like esters.

Gas Chromatography (GC) with Flame Ionization Detection (FID) for Reaction Progress and Purity Assessment

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used technique for monitoring the progress of the synthesis of this compound and for quantifying its purity. scielo.brscielo.br GC-FID is a primary method for the purity assessment of various organic compounds. nih.gov The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The FID then combusts the eluting compounds in a hydrogen-air flame, generating ions and producing an electrical current proportional to the mass of carbon atoms entering the detector.

Reaction Monitoring: During the synthesis of this compound (e.g., via esterification of 3,5,5-trimethylhexanoic acid with allyl alcohol), GC-FID can be used to monitor the reaction's progress. Small aliquots of the reaction mixture are withdrawn at different time intervals, and their chromatograms are recorded. The progress is tracked by observing the decrease in the peak areas of the reactants and the simultaneous increase in the peak area corresponding to the this compound product. This allows for the determination of the optimal reaction time and conditions.

Purity Assessment: After synthesis and purification, GC-FID is used to determine the purity of the final this compound product. cloudfront.net A dilute solution of the compound is injected into the GC. In an ideal chromatogram for a pure substance, only a single peak will be observed. The presence of other peaks indicates impurities. The purity is typically calculated using the area percent method, where the area of the main product peak is divided by the total area of all peaks in the chromatogram and multiplied by 100. cloudfront.net For high accuracy, a correction factor, known as the relative response factor (RRF), may need to be determined for the main compound and each impurity. cloudfront.net

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Column | Nonpolar capillary column (e.g., DB-5, VF-1ms) | scielo.brcas.cn |

| Injector Temperature | 220 - 250 °C | scielo.brresearchgate.net |

| Detector (FID) Temperature | 230 - 250 °C | scielo.brresearchgate.net |

| Carrier Gas | Hydrogen or Helium | scielo.brcas.cn |

| Oven Temperature Program | Initial temp held, then ramped (e.g., 50°C to 250°C at 10°C/min) | cas.cnresearchgate.net |

| Injection Mode | Split/Splitless | scielo.br |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Reaction Mechanisms

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly valuable for elucidating reaction mechanisms, predicting reactivity, and calculating various chemical descriptors.

Esterification Reaction Mechanism: The synthesis of Allyl 3,5,5-trimethylhexanoate is achieved via an esterification reaction between 3,5,5-trimethylhexanoic acid and allyl alcohol, typically in the presence of an acid catalyst. DFT studies on analogous acid-catalyzed esterification reactions reveal a detailed mechanistic pathway. researchgate.net The process is understood to initiate with the protonation of the carboxylic acid, which activates the carbonyl group for nucleophilic attack by the alcohol. researchgate.net Theoretical calculations help to map the potential energy surface of this reaction, identifying the structures of transition states and intermediates. This allows for the determination of activation energies, which are crucial for understanding reaction rates and optimizing reaction conditions. researchgate.netnih.gov

Reactivity Descriptors: DFT can be used to calculate a variety of global and local reactivity descriptors that provide insight into the chemical behavior of this compound. nih.gov These descriptors are derived from the molecule's electronic structure. For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can identify the regions of the molecule most likely to act as an electron donor and an electron acceptor, respectively. nih.gov The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. researchgate.net Other calculated parameters like ionization potential, electron affinity, and chemical hardness further quantify the molecule's reactivity. nih.gov

Interactive Table: Key Parameters from DFT Analysis for Reaction Mechanisms The following table outlines typical parameters that can be determined through DFT calculations to understand the reactivity and reaction mechanisms of a molecule like this compound.

| Parameter | Description | Significance for this compound |

| Transition State (TS) Energy | The energy of the highest point on the reaction coordinate between reactants and products. | Determines the activation barrier for reactions like esterification or hydrolysis. |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | A lower Ea suggests a faster reaction rate for its formation or subsequent reactions. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates nucleophilic (HOMO) and electrophilic (LUMO) sites, predicting reactivity. The allyl double bond and carbonyl oxygen are key sites. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity. researchgate.net |

| Electrostatic Potential (ESP) | A map of the charge distribution on the molecule's surface. | Reveals electron-rich (negative ESP) and electron-poor (positive ESP) regions, guiding understanding of intermolecular interactions. nih.gov |

| Mulliken Atomic Charges | A measure of the partial charge on each atom in the molecule. | Helps to identify specific atoms susceptible to nucleophilic or electrophilic attack. |

Molecular Modeling for Conformational Analysis and Reactivity Prediction

The three-dimensional shape of this compound is not static; the molecule can adopt various spatial arrangements, or conformations, due to rotation around its single bonds. Molecular modeling techniques, particularly molecular dynamics (MD) simulations, are employed to explore these conformational landscapes and predict how they influence reactivity. youtube.comnih.gov

Conformational Landscape: The structure of this compound features several rotatable bonds, including those in the branched alkyl chain and the allyl group. Each rotation results in a different conformer with a unique energy level. Molecular modeling can identify the most stable, low-energy conformations that the molecule is most likely to adopt. nih.gov For esters, the orientation around the C-O single bond of the ester group is particularly important, leading to different spatial arrangements of the allyl and trimethylhexanoyl moieties relative to each other.

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, providing a dynamic view of conformational changes. youtube.comyoutube.com By simulating the molecule in a given environment (e.g., in a solvent or at a certain temperature), researchers can observe how it twists and flexes, which bonds are most flexible, and which conformations are most populated. nih.govyoutube.com This information is critical because the reactivity of a molecule can be highly dependent on its conformation. For example, the accessibility of the ester carbonyl group or the allyl double bond to a reactant can be sterically hindered in some conformations but exposed in others.

Interactive Table: Conformational Analysis and Reactivity This table illustrates how different conformations can impact the chemical properties and predicted reactivity of this compound.

| Conformation Attribute | Description | Predicted Impact on Reactivity |

| Ester Dihedral Angle | The rotational angle around the ester C-O single bond. | Affects the proximity of the allyl group to the carbonyl oxygen, potentially influencing intramolecular interactions. |

| Alkyl Chain Folding | The folding pattern of the 3,5,5-trimethylhexyl group. | Can create steric hindrance around the ester functional group, potentially slowing down reactions like hydrolysis. |

| Allyl Group Orientation | The position of the C=C double bond relative to the rest of the molecule. | Determines the accessibility of the double bond for addition reactions or polymerization. |

| Overall Molecular Shape | The global shape of the molecule (e.g., extended vs. compact). | Influences intermolecular forces and how the molecule packs in a condensed phase or fits into an enzyme's active site. |

In Silico Approaches to Chemical Transformation Pathways

In silico methods are instrumental in predicting the potential chemical and biochemical transformations of a molecule. pensoft.net For this compound, these computational approaches can forecast its metabolic fate and other likely chemical reactions. nih.govnih.gov

Metabolic Pathway Prediction: A primary transformation pathway for esters in biological systems is hydrolysis, catalyzed by enzymes such as carboxylesterases. pensoft.net Knowledge-based in silico systems predict that this compound would undergo this reaction. pensoft.net The initial and most probable metabolic step is the cleavage of the ester bond to yield allyl alcohol and 3,5,5-trimethylhexanoic acid. pensoft.net

Following hydrolysis, computational models predict further metabolism of the resulting allyl alcohol. nih.gov A major subsequent pathway involves the oxidation of allyl alcohol to acrolein, a reaction mediated by alcohol dehydrogenase enzymes. The acrolein can then be further oxidized to acrylic acid. nih.gov These predictive tools leverage vast databases of known metabolic reactions to forecast the most plausible transformations for a new compound. nih.gov

Prediction of Other Chemical Reactions: Beyond metabolic predictions, computational tools can suggest other potential chemical transformations. For instance, the allyl group contains a reactive C=C double bond. In silico models can assess its susceptibility to various reactions, such as:

Addition Reactions: Electrophilic addition across the double bond (e.g., with halogens or acids).

Oxidation: Reaction with oxidizing agents to form an epoxide (glycidol derivative) or cleavage of the double bond.

Polymerization: Under certain conditions, the allyl group can participate in polymerization reactions. nih.gov

These predictive models help to build a comprehensive profile of the molecule's chemical liabilities and potential derivatives.

Interactive Table: Predicted Chemical Transformation Pathways The table below summarizes the likely transformation pathways for this compound as predicted by in silico methods.

| Pathway | Initial Reactant | Key Intermediate(s) | Final Product(s) | Predicted Significance |

| Ester Hydrolysis | This compound | - | Allyl alcohol, 3,5,5-trimethylhexanoic acid | Primary metabolic pathway. pensoft.net |

| Allyl Alcohol Oxidation | Allyl alcohol | Acrolein | Acrylic acid | Major subsequent metabolic pathway. nih.gov |

| Epoxidation | Allyl alcohol | Glycidol | Glycerol | Alternative metabolic pathway. |

| Double Bond Addition | This compound | Halonium ion (for halogenation) | Dihalo- or halo-hydrin derivatives | Plausible chemical reaction under specific laboratory conditions. |

Applications of Allyl 3,5,5 Trimethylhexanoate in Advanced Organic Synthesis and Materials Science

Role as a Reagent and Building Block in Complex Molecule Synthesis

In the realm of complex molecule synthesis, esters are fundamental, though their formation often requires significant "synthetic overhead" to install the necessary oxidized functional groups. nih.gov Allyl 3,5,5-trimethylhexanoate, as an allylic ester, represents a valuable building block. The parent carboxylic acid, 3,5,5-trimethylhexanoic acid, is recognized as a key raw material and intermediate in organic synthesis for pharmaceuticals and other fine chemicals. fishersci.com The esterification of this acid with allyl alcohol yields a bifunctional molecule.

Integration into Polymer Systems through Radical Polymerization

The integration of this compound into polymer systems primarily occurs through radical polymerization, a common method for monomers containing double bonds. However, allyl monomers, in general, exhibit characteristic behavior in these reactions. They tend to polymerize with more difficulty than most vinyl monomers, often resulting in the formation of oligomers or polymers with medium molecular weight. researchgate.net This is largely attributed to a process known as "degradative monomer chain transfer," where a radical abstracts a hydrogen atom from the allylic position of the monomer, creating a stable, less reactive allyl radical that is slow to reinitiate polymerization. researchgate.netnih.gov

Despite this, the chemical structure of the allyl monomer does not typically have a major impact on its fundamental reactivity in polymerization. researchgate.net The presence of the bulky 3,5,5-trimethylhexanoate group may influence the physical properties of the resulting polymer, such as its glass transition temperature and solubility.

Polymers based on allyl monomers have found significant applications in engineering and materials science. researchgate.net Through copolymerization with other vinyl monomers, it is possible to create materials that possess high mechanical strength, thermal and chemical stability, and excellent insulating and adhesive properties. researchgate.net These copolymers have been successfully utilized as fibers, films, and notably, as coatings and binders for reinforced plastics. researchgate.net The incorporation of this compound into a polymer backbone could impart specific characteristics, such as hydrophobicity and flexibility, derived from its branched alkyl chain, which can be desirable in advanced coating formulations.

Allyl-functionalized molecules can act as crucial intermediates in polymer synthesis. abo.fi Allyl-terminated polymers, for example, serve as macromonomers that can be further modified or polymerized to create more complex architectures like block or graft copolymers. abo.fi The double bond of the allyl group is amenable to various post-polymerization modification reactions, most notably thiol-ene "click" chemistry. abo.fi This allows for the introduction of a wide range of functionalities onto the polymer chain after its initial formation. abo.fi Therefore, this compound can be used as a comonomer to introduce pendant allyl groups along a polymer chain, which then act as sites for subsequent grafting or cross-linking reactions.

Derivatives and Analogues in Synthetic Strategies

The synthetic utility of this compound can be understood and expanded by examining its derivatives and structural analogues. The molecule is composed of two key parts: the allyl alcohol moiety and the 3,5,5-trimethylhexanoic acid moiety. nih.gov Derivatives can be conceptualized by modifying either of these components. For instance, reactions targeting the allyl double bond can lead to a variety of functionalized derivatives. acs.org

Comparing this compound to other, more extensively studied allyl esters provides insight into its potential reactivity. Allyl acetate (B1210297), for example, is a well-known industrial intermediate. nih.gov Studies on allyl acetate show that it is metabolized to allyl alcohol and then to the reactive aldehyde, acrolein. nih.gov This metabolic pathway highlights the reactivity of the allyl ester bond and the subsequent transformations of the allyl group.

In synthetic chemistry, palladium-catalyzed reactions are frequently used with allyl esters. For instance, the enantioselective synthesis of α-allyl esters has been achieved from disubstituted ketenes and allyl aryl ethers using a palladium-BINAPHANE catalyst. rsc.orgrsc.org These studies demonstrate that the nature of the ester group and substituents on the allyl moiety can significantly influence reaction yield and stereoselectivity. rsc.org While this compound has a simple, unsubstituted allyl group, the bulky nature of its acid component could sterically influence its participation in such catalytic cycles compared to smaller esters like allyl acetate.

Comparison of Selected Allyl Esters in Synthesis

| Compound | Synthetic Context | Key Transformation | Reference |

|---|---|---|---|

| Allyl Acetate | Industrial intermediate; Model substrate in toxicity and metabolism studies. | Hydrolysis to allyl alcohol. | nih.gov |

| Complex (E)-allylic esters | Intermediate in the total synthesis of (−)-lepadiformine. | Diastereoselective amino acid enolate Claisen rearrangement. | nih.gov |

| Allyl Aryl Ethers (precursors) | Reagents for the synthesis of α-allyl esters. | Pd-catalyzed enantioselective allylation of ketenes. | rsc.org |

| Allyl Esters (general) | Protecting groups for carboxylic acids. | Deprotection via Pd-catalyzed reactions. | acs.org |

"Read-across" in a synthetic context involves inferring the reactivity and potential applications of a specific compound based on the known chemistry of its functional group class. The allyl ester category is rich with well-established synthetic transformations that can likely be applied to this compound.

One of the most powerful applications of the allyl group is its use as a protecting group for carboxylic acids, particularly in the synthesis of sensitive molecules like O-glycopeptides. acs.org The allyl ester is stable to many reaction conditions but can be selectively cleaved under mild conditions using palladium(0) catalysts, often in the presence of a nucleophilic scavenger. acs.org This strategy allows for the unmasking of the carboxylic acid at a late stage of a complex synthesis.

Furthermore, the Tsuji-Trost reaction, a palladium-catalyzed allylation of nucleophiles, is a cornerstone of allyl chemistry. nih.gov While typically involving substrates with a leaving group like allyl acetate, the fundamental reactivity of the π-allyl palladium intermediate is broadly applicable. This suggests that this compound could potentially participate in similar palladium-catalyzed cross-coupling reactions, serving as an allyl source for the formation of new carbon-carbon or carbon-heteroatom bonds.

Green Chemistry Principles in the Synthesis and Utilization of Allyl 3,5,5 Trimethylhexanoate

Development of Environmentally Benign Synthesis Routes

The traditional synthesis of esters, known as Fischer esterification, often involves heating a carboxylic acid (3,5,5-trimethylhexanoic acid) and an alcohol (allyl alcohol) in the presence of a strong mineral acid catalyst, such as sulfuric acid. nvcc.eduteachnlearnchem.com This method, however, generates acidic waste and can be energy-intensive. Environmentally benign routes seek to overcome these limitations through innovative approaches.

A significant advancement in green chemistry is the development of reactions that proceed without the need for solvents or catalysts, which are major contributors to chemical waste.

Solvent-Free Synthesis: Conducting reactions in the absence of a solvent (neat) simplifies purification, reduces waste, and can lower operational costs. For the synthesis of Allyl 3,5,5-trimethylhexanoate, a solvent-free approach would involve directly mixing the liquid reactants, 3,5,5-trimethylhexanoic acid and allyl alcohol, potentially with heating to facilitate the reaction. Zinc(II) salts have proven to be effective catalysts for the solvent-free esterification of fatty acids with various alcohols, offering a recyclable and efficient system. acs.orgnih.gov

Mechanochemistry: This technique uses mechanical energy (e.g., ball milling) to induce chemical reactions, often in the absence of solvents. nih.gov Mechanochemical esterification has been shown to be an energy-efficient and solvent-free method for synthesizing various esters at room temperature. nih.gov This approach avoids the need for bulk heating and hazardous solvents, aligning with key green chemistry principles. Research has demonstrated the successful synthesis of esters from carboxylic acids and alcohols using high-speed ball milling, sometimes with a co-catalyst system like I₂/KH₂PO₂, which avoids transition metals and traditional solvents. nih.gov

Catalyst-Free Approaches: While often requiring higher temperatures or pressures, catalyst-free methods are highly desirable as they eliminate the need for catalyst separation and disposal. Gas-phase, catalyst-free esterification of fatty acids has been demonstrated as a rapid alternative to traditional methods that use toxic catalysts like boron trifluoride. digitellinc.com Such an approach could potentially be adapted for the synthesis of specialty esters like this compound.

The following table summarizes potential solvent-free and catalyst-free approaches applicable to ester synthesis.

| Method | Description | Key Advantages | Potential Applicability to this compound |

| Neat Reaction (Thermal) | Reactants are mixed and heated without a solvent. | Reduced waste, simplified workup, lower cost. | Highly feasible, as both reactants are liquids. |

| Mechanochemistry | Mechanical energy from ball milling drives the reaction. | Solvent-free, energy-efficient, mild conditions. | Potentially effective for achieving high conversion at room temperature. |

| Microwave-Assisted Synthesis | Microwave irradiation provides rapid and efficient heating. | Reduced reaction times, increased yields, energy saving. | A promising method for accelerating the esterification reaction without bulk heating. |

| Gas-Phase Esterification | Reaction is carried out with reactants in the gaseous state. | Catalyst-free, fast reaction rates. | May require specialized equipment but offers a clean production route. |

Atom Economy and Waste Minimization in Preparation

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal reaction has a 100% atom economy.

The Fischer esterification reaction for this compound is:

C₉H₁₈O₂ (3,5,5-trimethylhexanoic acid) + C₃H₆O (allyl alcohol) → C₁₂H₂₂O₂ (this compound) + H₂O (water)

In this reaction, the only by-product is water, which is innocuous. The atom economy is calculated as:

Molecular Weight of this compound: 198.31 g/mol

Molecular Weight of 3,5,5-trimethylhexanoic acid: 158.24 g/mol

Molecular Weight of allyl alcohol: 58.08 g/mol

Total Molecular Weight of Reactants: 158.24 + 58.08 = 216.32 g/mol

Atom Economy (%) = (Molecular Weight of Product / Total Molecular Weight of Reactants) x 100 Atom Economy (%) = (198.31 / 216.32) x 100 ≈ 91.7%

This high atom economy is characteristic of condensation reactions like esterification. To further minimize waste, the water by-product can be continuously removed to drive the reaction equilibrium towards the product, thus increasing the reaction yield and reducing the need for excess reactants. mdpi.com Techniques like reactive distillation are employed for this purpose, integrating reaction and separation into a single unit to enhance efficiency. researchgate.net

Energy Efficiency Considerations in Reaction Design

Energy consumption is a significant factor in the environmental and economic cost of chemical production. Green reaction design seeks to minimize energy requirements by operating at ambient temperature and pressure whenever possible.

Several strategies can enhance the energy efficiency of synthesizing this compound:

Catalyst Selection: Highly active catalysts can lower the activation energy of the reaction, allowing it to proceed at lower temperatures and reducing heating requirements. jetir.orgacs.org

Microwave Synthesis: Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings compared to conventional heating methods. researchgate.net

Magnetocatalysis: An emerging technique uses magnetic nanoparticles activated by an alternating magnetic field to generate localized heat directly at the catalyst surface. This method is highly energy-efficient compared to conventional bulk heating. acs.org

Utilization of Safer Solvents and Auxiliaries in Synthetic Procedures

The fifth principle of green chemistry advocates for making auxiliary substances like solvents unnecessary wherever possible or using innocuous alternatives. Many traditional organic solvents are volatile, flammable, and toxic.

For the synthesis of this compound, several greener solvent alternatives could be considered if a solvent is necessary:

Ionic Liquids (ILs): These are salts with low melting points that are often non-volatile and non-flammable, making them safer alternatives to traditional organic solvents. acs.org They can also act as catalysts and be recycled. Allyl-functionalized ionic liquids have been synthesized and used in various chemical processes. researchgate.netnih.govmdpi.com

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent that can be used for enzymatic esterification. researchgate.net After the reaction, the CO₂ can be easily removed by depressurization and recycled.

Bio-based Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), are becoming increasingly popular as sustainable alternatives to petroleum-based solvents.

The following table compares the properties of conventional solvents with greener alternatives.

| Solvent Type | Examples | Advantages | Disadvantages |

| Conventional | Toluene, Hexane, Dichloromethane | High solvency for many organic compounds. | Volatile, flammable, often toxic and environmentally persistent. |

| Ionic Liquids | [BMIM][PF₆], AlBuImCl | Non-volatile, non-flammable, tunable properties, recyclable. | Can be expensive, potential toxicity and biodegradability concerns. |

| Supercritical Fluids | Supercritical CO₂ | Non-toxic, non-flammable, easily removed, inexpensive. | Requires high-pressure equipment. |

| Bio-based Solvents | 2-MeTHF, Cyrene | Derived from renewable resources, often biodegradable. | Properties may not be a direct match for conventional solvents. |

Catalysis in Accordance with Green Chemistry Principles

Catalysts are a cornerstone of green chemistry as they can increase reaction efficiency, reduce energy consumption, and allow for more selective transformations, thereby minimizing by-products. nih.gov

For the synthesis of this compound, green catalytic approaches include:

Heterogeneous Catalysts: Solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15), zeolites, or sulfated zirconia can replace corrosive liquid acids like H₂SO₄. jetir.orgcsic.es These solid catalysts are easily separated from the reaction mixture by filtration, allowing for simple recovery and reuse, which eliminates neutralizing wash steps and reduces waste. mdpi.com

Biocatalysis (Enzymes): Lipases are enzymes that can efficiently catalyze esterification reactions under mild conditions (lower temperature and neutral pH). nih.govnih.gov They are highly selective, which reduces the formation of by-products. nih.gov The use of immobilized enzymes, such as Novozym 435 (Lipase B from Candida antarctica), allows for easy recovery and reuse of the biocatalyst, making the process more economical and sustainable. nih.govresearchgate.netsemanticscholar.org Enzymatic synthesis also leads to products often labeled as "natural," which is highly valued in the flavor and fragrance industry. nih.govresearchgate.net

The table below compares different types of catalysts for esterification.

| Catalyst Type | Examples | Operating Conditions | Advantages | Disadvantages |

| Homogeneous Acid | Sulfuric Acid, p-Toluenesulfonic acid | High Temperature | Inexpensive, high activity. | Corrosive, difficult to separate, generates acidic waste. mdpi.com |

| Heterogeneous Acid | Amberlyst-15, Zeolites, Fly Ash | High Temperature | Easily separated, reusable, non-corrosive. jetir.orgacs.org | Can have lower activity than homogeneous catalysts. |

| Biocatalyst (Lipase) | Novozym 435, Candida rugosa lipase | Mild Temperature, Neutral pH | High selectivity, mild conditions, biodegradable. researchgate.netnih.gov | Higher cost, potential for denaturation, slower reaction rates. |

Future Research Directions and Emerging Opportunities

Unexplored Synthetic Pathways and Methodological Advancements

The synthesis of sterically hindered esters like Allyl 3,5,5-trimethylhexanoate often presents challenges, including slow reaction rates and the need for harsh conditions. Future research should focus on developing more efficient and sustainable synthetic methods.

One promising area is the exploration of advanced catalytic systems for the esterification of 3,5,5-trimethylhexanoic acid with allyl alcohol. While traditional acid-catalyzed Fischer esterification is a common method, it can be inefficient for sterically hindered substrates. atamanchemicals.com Research into novel catalysts, such as organocatalysts or metal-based catalysts, could provide milder reaction conditions and higher yields. For instance, palladium-catalyzed C-H activation methods have shown promise for the direct synthesis of complex allylic esters from terminal olefins and carboxylic acids, offering a more atom-economical approach. nih.gov

Furthermore, enzymatic catalysis using lipases presents a green alternative for the synthesis of branched esters. researchgate.net Lipases can exhibit high selectivity, reducing the formation of byproducts. Investigating the use of immobilized lipases in solvent-free systems could lead to environmentally friendly and cost-effective production methods for this compound.

A comparative overview of potential synthetic methods for sterically hindered allyl esters is presented in Table 1.

| Method | Catalyst/Reagent | Typical Conditions | Potential Advantages for this compound | Potential Challenges |

| Fischer Esterification | Strong Acid (e.g., H₂SO₄) | High temperature, removal of water | Simple, readily available reagents | Low yields, side reactions, harsh conditions |

| Palladium-Catalyzed C-H Oxidation | Pd(II)/Sulfoxide | Mild conditions, terminal olefin as allyl source | High selectivity, atom economy | Catalyst cost and stability, limited to specific olefin types |

| Enzymatic Esterification | Immobilized Lipase | Mild temperature, solvent-free or organic solvent | High selectivity, environmentally friendly | Enzyme cost and stability, slower reaction rates |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, DMAP | Anhydrous conditions, room temperature | High yields for hindered acids | Use of stoichiometric activating agent, moisture sensitive |

This table presents a hypothetical comparison based on established methods for synthesizing sterically hindered esters and suggests their potential applicability to this compound.

Deeper Mechanistic Understanding of Complex Transformations

The allyl group in this compound is a gateway to a variety of complex chemical transformations, most notably the Claisen rearrangement. This numberanalytics.comnumberanalytics.com-sigmatropic rearrangement can lead to the formation of γ,δ-unsaturated carboxylic acids, which are valuable synthetic intermediates. libretexts.orgorganic-chemistry.orglibretexts.org For this compound, this would involve the formation of 2-allyl-3,5,5-trimethylhexanoic acid.

Future research should focus on a detailed mechanistic investigation of the Claisen rearrangement for this specific substrate. The steric hindrance imposed by the 3,5,5-trimethylhexyl group could significantly influence the transition state geometry and, consequently, the reaction rate and stereoselectivity. e-bookshelf.de Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the reaction mechanism and help in designing catalysts that can control the stereochemical outcome of the rearrangement. dtu.dk

Furthermore, exploring variations of the Claisen rearrangement, such as the Ireland-Claisen rearrangement, could expand the synthetic utility of this compound, providing access to a wider range of functionalized carboxylic acids. libretexts.orgwikipedia.org

Novel Material Applications Beyond Existing Domains

The presence of a polymerizable allyl group suggests that this compound could serve as a valuable monomer for the synthesis of novel polymers. nih.govresearchgate.netscilit.com The bulky 3,5,5-trimethylhexyl side chain would be expected to impart unique properties to the resulting polymer, such as increased solubility in organic solvents, modified thermal properties, and altered mechanical characteristics. gantrade.comgoogleapis.com